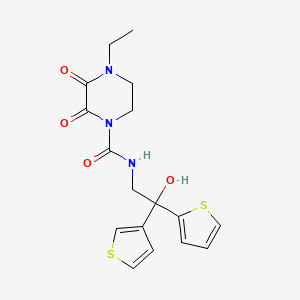
4-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-ethyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, with CAS number 2097891-31-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C17H19N3O4S2, with a molecular weight of 393.5 g/mol. The structure features a piperazine ring substituted with thiophene and hydroxyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O4S2 |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2097891-31-9 |
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity . It may inhibit oxidative stress by interacting with enzymes that produce reactive oxygen species (ROS). This interaction can lead to reduced cellular damage and improved cell viability under oxidative conditions.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to inflammation and cancer progression, thereby potentially serving as a therapeutic agent in these conditions .
Antimicrobial Effects
Preliminary studies suggest that the compound possesses antimicrobial properties , particularly against certain bacterial strains. The presence of thiophene rings is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological targets, enhancing binding affinity.
- π-π Stacking Interactions : The aromatic thiophene rings facilitate π-π stacking with nucleobases and proteins, influencing their function.
- Oxidative Stress Modulation : By modulating the activity of antioxidant enzymes, the compound helps maintain redox balance in cells.
Study 1: Antioxidant Activity Assessment
A study conducted on various cell lines demonstrated that treatment with this compound resulted in a significant decrease in ROS levels compared to untreated controls. The results indicated a dose-dependent response, highlighting the potential for this compound as an antioxidant therapy .
Study 2: Enzyme Inhibition Profile
In vitro assays showed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. This inhibition was comparable to known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential utility in treating inflammatory conditions .
Propriétés
IUPAC Name |
4-ethyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-9-25-10-12)13-4-3-8-26-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAXFBMBJXYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














